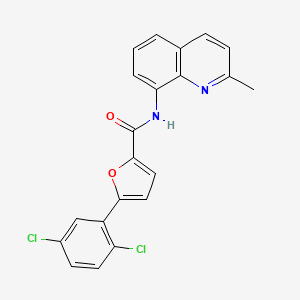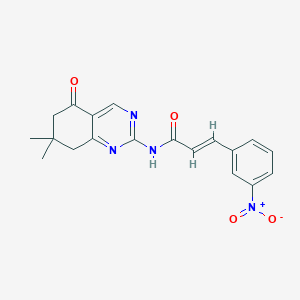![molecular formula C20H18F4N4O5S B14999596 N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide](/img/structure/B14999596.png)
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an imidazolidinone ring, and a sulfamoylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a fluorophenyl ethylamine with a trifluoromethyl ketone under acidic conditions to form the imidazolidinone ring.
Sulfamoylation: The imidazolidinone intermediate is then reacted with a sulfamoyl chloride derivative in the presence of a base to introduce the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazolidinone ring or the sulfamoyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its functional groups can be used to create novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfamoyl and fluorophenyl groups.
Mécanisme D'action
The mechanism of action of N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-({1-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide
- N-[4-({1-[2-(4-bromophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide
Uniqueness
N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets compared to its chlorinated or brominated analogs. Additionally, the trifluoromethyl group can increase the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C20H18F4N4O5S |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
N-[4-[[1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H18F4N4O5S/c1-12(29)25-15-6-8-16(9-7-15)34(32,33)27-19(20(22,23)24)17(30)28(18(31)26-19)11-10-13-2-4-14(21)5-3-13/h2-9,27H,10-11H2,1H3,(H,25,29)(H,26,31) |
Clé InChI |
HRCJALSTULENBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14999517.png)

amino}cyclohexanecarboxamide](/img/structure/B14999530.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999538.png)
![N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide](/img/structure/B14999552.png)
![5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol](/img/structure/B14999556.png)

![[3-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B14999566.png)
![4-ethyl-11-methyl-5-phenacylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999569.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B14999573.png)
![3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B14999589.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide](/img/structure/B14999598.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B14999603.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B14999611.png)
